molecular formula C14H18ClNO B5369514 1-AZOCANYL(3-CHLOROPHENYL)METHANONE

1-AZOCANYL(3-CHLOROPHENYL)METHANONE

Cat. No.: B5369514
M. Wt: 251.75 g/mol
InChI Key: YJHZYCNLIHGXPR-UHFFFAOYSA-N
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Description

1-AZOCANYL(3-CHLOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol This compound is known for its unique structure, which includes an azocane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE typically involves the reaction of azocane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

1-AZOCANYL(3-CHLOROPHENYL)METHANONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

  • Azocan-1-yl-(3-chlorophenyl)methanone
  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • Pyrazoles and their derivatives

Comparison: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE stands out due to its unique azocane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and has shown promising bioactivity in preliminary studies .

Properties

IUPAC Name

azocan-1-yl-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHZYCNLIHGXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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